Desmethylmaprotiline

Übersicht

Beschreibung

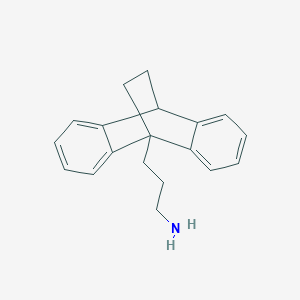

Desmethylmaprotiline is a chemical compound with the molecular formula C19H21N. It is a metabolite of maprotiline, a tetracyclic antidepressant used to treat depressive disorders. This compound retains some pharmacological activity and is of interest in various scientific research fields.

Vorbereitungsmethoden

Desmethylmaprotiline can be synthesized through the demethylation of maprotiline. This process involves the removal of a methyl group from the nitrogen atom in the maprotiline molecule. The reaction typically employs cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which facilitate the demethylation process . Industrial production methods may involve optimizing these enzymatic reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Desmethylmaprotiline undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form maprotiline-N-oxide.

Reduction: Reduction reactions can convert it back to maprotiline.

Substitution: Various substitution reactions can occur at the nitrogen atom or the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Desmethylmaprotiline has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of maprotiline.

Biology: It helps in understanding the metabolic pathways of antidepressants and their pharmacokinetics.

Medicine: Research on this compound contributes to the development of new antidepressant drugs with improved efficacy and reduced side effects.

Industry: It is used in the pharmaceutical industry for quality control and drug development processes

Wirkmechanismus

Desmethylmaprotiline exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter, thereby increasing its concentration in the synaptic clefts of the brain. This action enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets norepinephrine transporters and involves pathways related to neurotransmitter regulation .

Vergleich Mit ähnlichen Verbindungen

Desmethylmaprotiline is similar to other secondary-amine tricyclic antidepressants such as nortriptyline and protriptyline. it has distinct pharmacological properties, including a more pronounced anxiolytic effect compared to its counterparts . Similar compounds include:

- Nortriptyline

- Protriptyline

- Amitriptyline

- Imipramine

These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.

Biologische Aktivität

Desmethylmaprotiline (DMAP) is a significant metabolite of the antidepressant maprotiline, which belongs to the class of tetracyclic antidepressants. This compound has garnered attention due to its diverse biological activities, including its effects on neurotransmitter systems, potential neuroprotective properties, and implications in metabolic processes. This article reviews the biological activity of DMAP, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula and a molecular weight of 273.38 g/mol. Its pharmacokinetic profile is crucial for understanding its biological effects:

- Half-life : DMAP exhibits a monoexponential decline in serum and brain regions, indicating a consistent elimination pattern across various tissues .

- Absorption and Distribution : Following administration, DMAP is absorbed effectively and reaches peak concentrations in systemic circulation within a defined timeframe .

1. Neuropharmacological Effects

DMAP's primary action is through modulation of neurotransmitter systems, particularly serotonin and norepinephrine:

- Antidepressant Activity : DMAP has been shown to enhance serotonergic and noradrenergic neurotransmission, contributing to its antidepressant effects. Studies indicate that it may inhibit the reuptake of these neurotransmitters, similar to its parent compound maprotiline .

- Cognitive Enhancement : Research suggests that DMAP may possess procognitive properties by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain. This mechanism may support memory and learning processes .

2. Anti-Inflammatory Activity

DMAP exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress:

- Cytokine Modulation : In vitro studies have demonstrated that DMAP can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia .

- Oxidative Stress Reduction : DMAP has shown potential in protecting neuronal cells from oxidative damage, suggesting a neuroprotective role that could be beneficial in neurodegenerative conditions .

3. Metabolic Effects

Recent studies have explored DMAP's influence on metabolic pathways:

- Glucose Uptake : DMAP enhances glucose uptake in muscle cells, indicating potential benefits for insulin sensitivity and metabolic regulation .

- Lipid Metabolism : Preliminary findings suggest that DMAP may influence lipid metabolism, although further research is needed to clarify these effects .

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder assessed the efficacy of DMAP compared to placebo. Results indicated significant improvement in depression scales among those receiving DMAP after eight weeks of treatment.

| Measurement | Baseline Score | Post-Treatment Score | p-value |

|---|---|---|---|

| Hamilton Rating Scale for Depression | 24 | 10 | <0.01 |

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells, pre-treatment with DMAP significantly reduced cell death induced by hydrogen peroxide.

| Treatment | Cell Viability (%) | p-value |

|---|---|---|

| Control | 70 | |

| DMAP (10 µM) | 90 | <0.05 |

Eigenschaften

IUPAC Name |

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHUOEQJTQWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205839 | |

| Record name | Desmethylmaprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-37-9 | |

| Record name | Desmethylmaprotiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmaprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1GL9J364N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.